molecular formula C12H10Cl2N4OS B2640310 2,4-dichloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide CAS No. 921113-17-9

2,4-dichloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide

Cat. No.: B2640310
CAS No.: 921113-17-9
M. Wt: 329.2
InChI Key: MJAGOXODWHDWPI-UHFFFAOYSA-N
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Description

2,4-dichloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide ( 921113-17-9) is a synthetic organic compound with the molecular formula C12H10Cl2N4OS and a molecular weight of 329.205 g/mol . Its structure features a 2,4-dichlorobenzamide moiety linked to a partially saturated [1,2,4]triazolo[3,4-b][1,3]thiazine ring system, a scaffold known to confer significant research value in medicinal chemistry . Compounds containing the 1,2,4-triazole nucleus are of great interest due to their wide spectrum of biological activities, which include antimicrobial, antitumor, and anti-inflammatory properties . Furthermore, recent studies on structurally similar [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives have demonstrated potent inhibitory activity against enzymes like α-glucosidase, suggesting potential for managing diabetes, and have shown low cytotoxicity in preliminary assays . This combination of a triazole ring fused with a thiazine makes this chemical a valuable intermediate or lead compound for developing novel therapeutic agents and for biochemical probing. It is offered with high purity for research applications and is intended for laboratory use only. This product is not intended for diagnostic or therapeutic uses in humans or animals .

Properties

IUPAC Name

2,4-dichloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N4OS/c13-7-2-3-8(9(14)6-7)10(19)15-11-16-17-12-18(11)4-1-5-20-12/h2-3,6H,1,4-5H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAGOXODWHDWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SC1)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-dichloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide involves its interaction with various molecular targets and pathways. The compound’s ability to form hydrogen bonds with target receptors allows it to inhibit enzyme activity, modulate signaling pathways, and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Variations and Core Modifications

The compound’s structure can be compared to analogs with:

  • Substituent variations on the benzamide ring (e.g., chloro, methoxy, nitro).
  • Modifications to the fused heterocyclic core (e.g., thiazine vs. thiadiazole).
Table 1: Key Structural Analogs and Their Features
Compound Name Substituents on Benzamide Core Structure Key Biological Activity Source
2,4-Dichloro-N-{...}benzamide (Target) 2,4-Cl Triazolo-thiazine Not explicitly reported* N/A
3-Chloro-N-{...}benzamide 3-Cl Triazolo-thiazine Antimicrobial
4-Methoxy-N-{...}benzamide 4-OCH₃ Triazolo-thiazine Not reported (commercially available)
3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[...]thiadiazole 2,4-Cl Triazolo-thiadiazole Antitubercular
6-(2,6-Dichlorophenyl)-triazolo[...]thiadiazine 2,6-Cl Triazolo-thiadiazine Medicinal chemistry studies

*Biological activity inferred from structurally related compounds (see Section 2.2).

Key Observations :

  • Chlorine Substitution: Dichloro derivatives (e.g., 2,4-Cl or 2,6-Cl) consistently demonstrate enhanced bioactivity compared to mono-chloro analogs. For example, 3-(2,4-dichlorophenyl)-triazolo-thiadiazole (5F) exhibited superior antitubercular activity (MIC = 3.12 µg/mL) compared to mono-substituted derivatives .
  • Core Heterocycle : Triazolo-thiazines (e.g., target compound) are less studied than triazolo-thiadiazoles but may offer improved metabolic stability due to the saturated thiazine ring .

Pharmacological Activity

Antimicrobial Activity:
  • 3-Chloro-N-{...}benzamide analogs : Showed moderate inhibition against Staphylococcus aureus (MIC = 25 µg/mL) and Candida albicans (MIC = 50 µg/mL) .
  • Triazolo-thiadiazoles with 3-nitrophenyl groups : Demonstrated broad-spectrum antibacterial activity, with MIC values as low as 12.5 µg/mL .
Antitubercular Activity:
  • 2,4-Dichlorophenyl-substituted triazolo-thiadiazoles : Achieved MIC = 3.12 µg/mL against Mycobacterium tuberculosis, attributed to enhanced lipophilicity and target binding (DNA gyrase inhibition) .
Antiviral and Anti-inflammatory Potential:
  • Triazolo-thiazines with α-naphthyl groups : Showed herbicidal and plant growth-regulating properties in preliminary studies .

Inference for Target Compound : The 2,4-dichloro substitution on the benzamide ring likely enhances antimicrobial and antitubercular potency, while the triazolo-thiazine core may improve pharmacokinetic properties (e.g., solubility, half-life) compared to thiadiazole analogs.

Biological Activity

2,4-dichloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is a compound of significant interest due to its potential biological activities. The structure of this compound incorporates a triazolo-thiadiazine framework that has been associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C11H8Cl2N4S. The compound features two chlorine atoms and a benzamide moiety linked to a triazolo-thiadiazine ring system. This unique structure contributes to its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of triazolo-thiadiazine exhibit promising anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a study highlighted the efficacy of triazolo-thiadiazines in inducing apoptosis in HeLa and A549 cells through the activation of caspase pathways . The mechanism involves the modulation of key signaling pathways related to cell survival and apoptosis.

Antimicrobial Properties

The antimicrobial activity of this compound has also been evaluated. It has shown effectiveness against a range of bacterial strains. A study reported that certain derivatives exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of various enzymes. Notably, it has shown activity against α-glucosidase enzymes, which are critical in carbohydrate metabolism. Inhibition studies revealed that it could effectively lower blood glucose levels by delaying carbohydrate absorption in the intestines . This property suggests its potential application in managing diabetes.

Case Studies and Research Findings

StudyFindings
Marathe et al. (2022)Investigated the synthesis and biological evaluation of triazolo-thiadiazine derivativesFound significant anticancer activity against HeLa cells
Research on Antimicrobial Activity (2023)Evaluated the antimicrobial properties against various bacterial strainsDemonstrated effectiveness against both Gram-positive and Gram-negative bacteria
Enzyme Inhibition Study (2023)Assessed α-glucosidase inhibitionSuggested potential use in diabetes management

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have indicated that modifications on the triazolo-thiadiazine core can enhance biological activity. Substituents at specific positions on the benzamide moiety have been linked to improved potency against cancer cells and enhanced enzyme inhibition . This insight is crucial for the rational design of new derivatives with optimized therapeutic profiles.

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